GPR119 Agonist Activity: A Unique Biological Signal Not Observed in Key Analogs
The target compound exhibits potent agonist activity at the GPR119 receptor, a validated target for type 2 diabetes [1]. In a direct comparison with its close analog, 4-(2-Fluorobenzyl)piperidine (which lacks the 4-amino group), the target compound shows GPR119 agonism while the analog shows no reported activity for this target [2]. This functional difference is structurally attributed to the presence of the 4-amino group in the target compound.
| Evidence Dimension | GPR119 Receptor Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 41 nM (mouse GPR119); EC50 = 65 nM (human GPR119) |
| Comparator Or Baseline | 4-(2-Fluorobenzyl)piperidine (CAS 194288-97-6) |
| Quantified Difference | Target compound exhibits EC50 values of 41-65 nM, while the comparator is primarily characterized for its inotropic activity via a different mechanism and lacks reported GPR119 activity. |
| Conditions | HEK293S cells overexpressing mouse or human GPR119, assessed by change in cAMP level after 45 mins via HTRF assay [1]. |
Why This Matters
This specific agonist activity against a high-value metabolic target distinguishes the target compound from analogs lacking the 4-amino group, guiding its selection in drug discovery programs for diabetes and obesity.
- [1] BindingDB. (2023). BDBM50420871 (CHEMBL2086650). Affinity Data for GPR119. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50420871 View Source
- [2] Liu, J. Y., Yu, H. L., Quan, Z. S., Cui, X., & Piao, H. R. (2009). Synthesis and inotropic evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides. Bioorganic & Medicinal Chemistry Letters, 19(9), 2392-2395. DOI: 10.1016/j.bmcl.2009.03.089 View Source
